molecular formula C5H11NO2 B13927728 4-Amino-3-methyltetrahydrofuran-3-ol

4-Amino-3-methyltetrahydrofuran-3-ol

Cat. No.: B13927728
M. Wt: 117.15 g/mol
InChI Key: UGYCPBXZJDOSLE-UHFFFAOYSA-N
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Description

4-Amino-3-methyltetrahydrofuran-3-ol is a substituted tetrahydrofuran derivative featuring an amino group and a methyl group at the 3-position of the oxygen-containing heterocycle. This compound’s structure combines a hydroxyl group, amino group, and methyl substituent, which influence its physicochemical properties and reactivity.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

4-amino-3-methyloxolan-3-ol

InChI

InChI=1S/C5H11NO2/c1-5(7)3-8-2-4(5)6/h4,7H,2-3,6H2,1H3

InChI Key

UGYCPBXZJDOSLE-UHFFFAOYSA-N

Canonical SMILES

CC1(COCC1N)O

Origin of Product

United States

Preparation Methods

Synthesis of 3-aminomethyl tetrahydrofuran

The synthesis of 3-aminomethyl tetrahydrofuran can be done by dissolving 3-Nitromethyltetrahydrofuran in methanol, adding 10% Pd/C, and replacing with \$$H2\$$ three times. Then, introduce 0.1 MPa \$$H2\$$, stir, and react for 6 hours at room temperature, filter out the catalyst, and concentrate the filtrate to obtain 3-aminomethyl tetrahydrofuran with a yield of 99.0%.

Synthesis of 3-nitromethyltetrahydrofuran:

To synthesize 3-nitromethyltetrahydrofuran, add p-toluenesulfonic acid to 2-nitromethyl-1,4-butanediol at 120°C, stir, and react for 2 hours, then cool to 80°C, change a reflux device into a distillation device, and distill the generated water under reduced pressure. Then cool to room temperature, dissolve the reaction mixture using dichloromethane, and wash sequentially using a saturated sodium bicarbonate solution and water, dry the organic phase using anhydrous sodium sulfate, filter, concentrate, and distill under reduced pressure to obtain 3-hydroxymethyl tetrahydrofuran liquid with a yield of 82.4%.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methyltetrahydrofuran-3-ol undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
  • Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate (\$$KMnO4\$$) and chromium trioxide (\$$CrO3\$$).
  • Reduction: Reducing agents such as lithium aluminum hydride (\$$LiAlH4\$$) or sodium borohydride (\$$NaBH4\$$) are often used.
  • Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

It is used as an intermediate in the synthesis of more complex organic molecules.

Biology

The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry

The compound is used in the production of various chemicals and materials, including polymers and resins.

Chemical Reactions Analysis

Types of Reactions

4-Aminotetrahydro-3-methyl-3-furanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Aminotetrahydro-3-methyl-3-furanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Aminotetrahydro-3-methyl-3-furanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
This compound C₅H₁₁NO₂ 117.15 (calc.) Amino, hydroxyl, methyl Methyl substitution at 3-position
cis-4-Aminotetrahydrofuran-3-ol HCl C₄H₁₀ClNO₂ 139.58 Amino, hydroxyl, hydrochloride salt Cis stereochemistry
trans-4-Aminotetrahydrofuran-3-ol HCl C₄H₁₀ClNO₂ 139.58 Amino, hydroxyl, hydrochloride salt Trans stereochemistry
(2R,3R,4S,5R)-Fluorinated derivative C₉H₁₁FN₆O₃ 270.22 Amino, hydroxyl, fluorinated triazole Fluorine atom, triazolo-pyrimidine
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one C₆H₇N₃O₂S 185.20 Amino, thiadiazole, tetrahydrofuran Heterocyclic thiadiazole ring

Key Observations:

  • Electronic Effects: Fluorination in the triazolo-pyrimidine derivative () enhances metabolic stability and bioavailability, a feature absent in the query compound .
  • Heterocyclic Diversity: Thiadiazole-containing analogs () exhibit rigid planar structures, enabling hydrogen bonding and π-π interactions critical for biological activity .

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